molecular formula C25H35N3O10 B14605331 Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate CAS No. 58493-21-3

Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate

Cat. No.: B14605331
CAS No.: 58493-21-3
M. Wt: 537.6 g/mol
InChI Key: RPLJVBMZPQEHOB-BTJKTKAUSA-N
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Description

Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate is a complex organic compound with a unique structure that combines piperazine and morpholine moieties with a cinnamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate typically involves multiple steps. The starting materials often include piperazine, morpholine, and 3,5-dimethoxy-4-hydroxycinnamaldehyde. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process might include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced version.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding how structural changes impact function.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism of action of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate involves its interaction with molecular targets in biological systems. The cinnamoyl group may play a role in binding to specific receptors or enzymes, while the piperazine and morpholine moieties could influence the compound’s overall activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share the piperazine core but differ in their functional groups and overall structure.

    Morpholine derivatives: These compounds contain the morpholine ring and vary in their additional substituents.

    Cinnamoyl compounds: These compounds feature the cinnamoyl group and differ in their attached moieties.

Uniqueness

Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate is unique due to its combination of piperazine, morpholine, and cinnamoyl groups

Properties

CAS No.

58493-21-3

Molecular Formula

C25H35N3O10

Molecular Weight

537.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H31N3O6.C4H4O4/c1-28-17-13-16(14-18(29-2)21(17)27)3-4-19(25)23-7-5-22(6-8-23)15-20(26)24-9-11-30-12-10-24;5-3(6)1-2-4(7)8/h13-14,27H,3-12,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

RPLJVBMZPQEHOB-BTJKTKAUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCOCC3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCOCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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